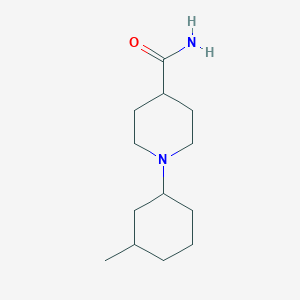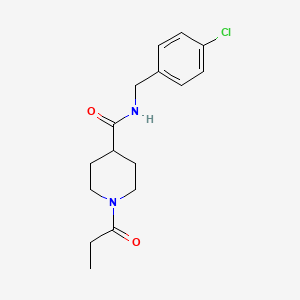
1-(3-Methylcyclohexyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylcyclohexyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by a piperidine ring substituted with a 3-methylcyclohexyl group and a carboxamide group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Methylcyclohexyl)piperidine-4-carboxamide can be synthesized through a multi-step process. One common method involves the following steps:
Formation of 3-Methylcyclohexylamine: Starting from 3-methylcyclohexanol, the compound is converted to 3-methylcyclohexylamine through a series of reactions including oxidation and reductive amination.
Formation of Piperidine-4-carboxylic Acid: Piperidine is reacted with carbon dioxide under high pressure to form piperidine-4-carboxylic acid.
Amidation Reaction: The 3-methylcyclohexylamine is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylcyclohexyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methylcyclohexyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylcyclohexyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as DNA gyrase, by binding to their active sites and preventing their normal function. This inhibition can lead to the disruption of essential biological processes, making the compound a potential candidate for antimicrobial and antiviral therapies.
Comparación Con Compuestos Similares
1-(3-Methylcyclohexyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: Lacks the 3-methylcyclohexyl group, making it less hydrophobic and potentially less bioactive.
1-(Cyclohexyl)piperidine-4-carboxamide: Similar structure but without the methyl group, which may affect its binding affinity and biological activity.
1-(3-Methylcyclohexyl)piperidine: Lacks the carboxamide group, which is crucial for its interaction with enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(3-methylcyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-10-3-2-4-12(9-10)15-7-5-11(6-8-15)13(14)16/h10-12H,2-9H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBANFNLAJNEODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-3-pyrazol-1-ylpropanamide](/img/structure/B6091275.png)
![N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6091276.png)
![ethyl 1-{3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}-4-piperidinecarboxylate](/img/structure/B6091283.png)

![7-(2-fluoro-5-methoxybenzyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6091292.png)
![5-ethyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrimidine](/img/structure/B6091296.png)
![1-(3-chlorophenyl)-4-[3-(3-nitrophenyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B6091299.png)
![4-[(E)-3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-1-enyl]-N,N-dimethylaniline](/img/structure/B6091303.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6091306.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6091321.png)
![4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B6091335.png)
![(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B6091356.png)
![7-(difluoromethyl)-3-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6091360.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6091371.png)
